molecular formula C7H13NO B13180342 1-Cyclopropyl-2-(ethylamino)ethan-1-one

1-Cyclopropyl-2-(ethylamino)ethan-1-one

Cat. No.: B13180342
M. Wt: 127.18 g/mol
InChI Key: KGHHTWIJBBIRHY-UHFFFAOYSA-N
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Description

1-Cyclopropyl-2-(ethylamino)ethan-1-one is an organic compound with the molecular formula C7H13NO It is a ketone derivative characterized by the presence of a cyclopropyl group attached to the ethanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopropyl-2-(ethylamino)ethan-1-one typically involves the reaction of cyclopropyl methyl ketone with ethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

[ \text{Cyclopropyl methyl ketone} + \text{Ethylamine} \rightarrow \text{this compound} ]

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, distillation, and crystallization to obtain the final product in a highly pure form.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopropyl-2-(ethylamino)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The ethylamino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted amines or other derivatives.

Scientific Research Applications

1-Cyclopropyl-2-(ethylamino)ethan-1-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-2-(ethylamino)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    Cyclopropyl methyl ketone: Shares the cyclopropyl group but lacks the ethylamino group.

    Ethylamino derivatives: Compounds with similar ethylamino groups but different structural backbones.

Uniqueness: 1-Cyclopropyl-2-(ethylamino)ethan-1-one is unique due to the combination of the cyclopropyl group and the ethylamino group, which imparts distinct chemical and biological properties. This combination makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C7H13NO

Molecular Weight

127.18 g/mol

IUPAC Name

1-cyclopropyl-2-(ethylamino)ethanone

InChI

InChI=1S/C7H13NO/c1-2-8-5-7(9)6-3-4-6/h6,8H,2-5H2,1H3

InChI Key

KGHHTWIJBBIRHY-UHFFFAOYSA-N

Canonical SMILES

CCNCC(=O)C1CC1

Origin of Product

United States

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